REACTION_CXSMILES
|
[N:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:5]=1)=[C:2]=[S:3].[CH3:16][NH:17][C:18](=[O:33])[C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26]2([C:30]#N)[CH2:29][CH2:28][CH2:27]2)=[CH:21][C:20]=1[F:32].C[OH:35].Cl>CN(C=O)C.O>[CH3:16][NH:17][C:18](=[O:33])[C:19]1[CH:24]=[CH:23][C:22]([N:25]2[C:2](=[S:3])[N:1]([C:4]3[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([C:12]([F:13])([F:15])[F:14])[CH:5]=3)[C:30](=[O:35])[C:26]32[CH2:29][CH2:28][CH2:27]3)=[CH:21][C:20]=1[F:32]
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Name
|
|
Quantity
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2.16 g
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Type
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reactant
|
Smiles
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N(=C=S)C1=CC(=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
1.303 g
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Type
|
reactant
|
Smiles
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CNC(C1=C(C=C(C=C1)NC1(CCC1)C#N)F)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The second mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
After being cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
chromatographed (dichloromethane:acetone, 95:5)
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Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(C=C(C=C1)N1C2(CCC2)C(N(C1=S)C1=CC(=C(C=C1)C#N)C(F)(F)F)=O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mmol | |
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |